2'-Nitro-4'-(2,2,2-trifluoroethoxy)acetanilide
Overview
Description
2’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide is a chemical compound that has garnered attention in various fields of research and industry. It is characterized by its molecular structure, which includes a nitro group, a trifluoroethoxy group, and an acetanilide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide typically involves the nitration of 4’-(2,2,2-trifluoroethoxy)acetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of 2’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide may involve large-scale nitration processes. These processes are optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 2’-Amino-4’-(2,2,2-trifluoroethoxy)acetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 2’-Nitro-4’-(trifluoromethoxy)acetanilide
- 2-Nitro-4-(trifluoromethyl)benzoic acid
- Aniline, 2-nitro-4-trifluoromethyl-
Comparison: 2’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[2-nitro-4-(2,2,2-trifluoroethoxy)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-6(16)14-8-3-2-7(4-9(8)15(17)18)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSQNQIDPZDPOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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